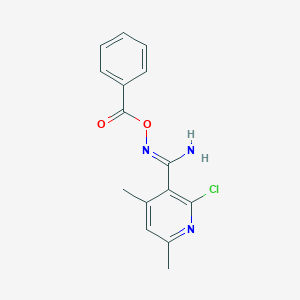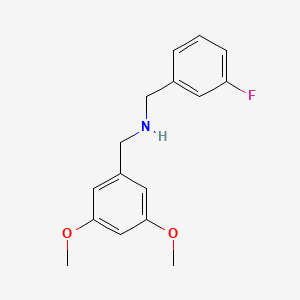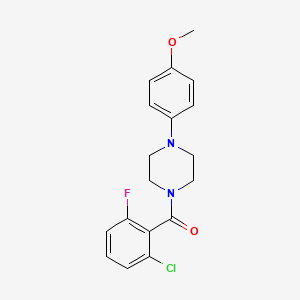hydrazone](/img/structure/B5832987.png)
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone, also known as BRPMH, is a chemical compound that has been studied for its potential use in scientific research. BRPMH is a hydrazone derivative of pyrimidine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone is not fully understood. However, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been found to inhibit the activity of topoisomerase II and has potential use in the treatment of angiogenesis-related diseases. In addition, nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been found to be a fluorescent probe for imaging lysosomes in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its potential use in the treatment of cancer and angiogenesis-related diseases. Another advantage is its use as a fluorescent probe for imaging lysosomes in living cells. However, one limitation of using nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone in lab experiments is its unclear mechanism of action. In addition, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone. One direction is to further study its mechanism of action and its potential use in the treatment of cancer and angiogenesis-related diseases. Another direction is to study its potential use as a fluorescent probe for imaging lysosomes in living cells. Additionally, the potential toxicity of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone needs to be further studied before it can be used in clinical trials. Overall, the study of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has the potential to lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can be synthesized using a variety of methods. One method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with nicotinaldehyde in the presence of acetic acid. Another method involves the reaction of 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl hydrazine with 2-hydroxy-1-naphthaldehyde in the presence of ethanol. Both methods have been found to produce high yields of nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has been studied for its potential use in scientific research. One study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has anti-tumor activity and can induce apoptosis in cancer cells. Another study found that nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone can inhibit the proliferation of human umbilical vein endothelial cells and has potential use in the treatment of angiogenesis-related diseases. nicotinaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl](methyl)hydrazone has also been studied for its potential use as a fluorescent probe for imaging lysosomes in living cells.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5/c1-29(26-16-17-6-5-13-25-15-17)22-14-21(18-7-3-2-4-8-18)27-23(28-22)19-9-11-20(24)12-10-19/h2-16H,1H3/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDFFAOGSPUOLE-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)

